molecular formula C7H13N3 B6210108 dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine CAS No. 1849346-24-2

dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine

Cat. No.: B6210108
CAS No.: 1849346-24-2
M. Wt: 139.20 g/mol
InChI Key: FKSKZOXOLXOIQV-UHFFFAOYSA-N
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Description

Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine ( 642075-19-2) is a nitrogen-containing heterocyclic organic compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . This tertiary amine features a 1-methyl-1H-imidazole ring system, a structure recognized as a key pharmacophore in medicinal chemistry . The imidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets, such as enzymes, through coordination and hydrogen bonding . Compounds containing this core, particularly those with tertiary amine functionalities, are of significant research value in the design and synthesis of novel bioactive molecules . The tertiary amine group can enhance properties such as water solubility and is instrumental in forming stable salts, which can improve the pharmacokinetic profile of lead compounds . Researchers investigate this compound and its structural analogs as promising scaffolds in developing potential therapeutic agents. Its applications extend to serving as a key synthetic intermediate or building block in organic and medicinal chemistry for constructing more complex molecular architectures, including the development of antifungal agents and other pharmacologically active molecules . The product is provided for non-human research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1849346-24-2

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N,N-dimethyl-1-(1-methylimidazol-2-yl)methanamine

InChI

InChI=1S/C7H13N3/c1-9(2)6-7-8-4-5-10(7)3/h4-5H,6H2,1-3H3

InChI Key

FKSKZOXOLXOIQV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CN(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Formation of 2-Lithio-1-methyl-1H-imidazole

The reaction begins with deprotonation of 1-methylimidazole using a strong base such as n-butyllithium in anhydrous tetrahydrofuran (THF) at -78°C. This generates the lithiated species, which is highly reactive toward electrophiles.

Addition to Formaldehyde

Introducing gaseous formaldehyde to the lithiated imidazole results in nucleophilic addition, forming (1-methyl-1H-imidazol-2-yl)methanol. The reaction proceeds quantitatively under cryogenic conditions, with the alcohol isolated via silica gel chromatography (hexane/ethyl acetate).

Table 1: Reaction Conditions for (1-Methyl-1H-imidazol-2-yl)methanol Synthesis

StepReagents/ConditionsYield
Lithiationn-BuLi, THF, -78°C95%
Formaldehyde AdditionHCHO(g), -78°C to RT89%
PurificationColumn chromatography (9:1 hexane/EA)85%

Conversion of Alcohol to Chloride Intermediate

The alcohol intermediate is functionalized into a chloromethyl derivative to enable nucleophilic displacement by dimethylamine. This step draws parallels to chlorination methods described in patent literature for related quinolinone derivatives.

Chlorination with Thionyl Chloride

Treating (1-methyl-1H-imidazol-2-yl)methanol with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C efficiently converts the hydroxyl group to a chloride. The reaction is typically complete within 1 hour, yielding (1-methyl-1H-imidazol-2-yl)methyl chloride.

Key Considerations:

  • Excess SOCl₂ (1.5 equiv) ensures complete conversion.

  • Triethylamine (TEA) may be added as an acid scavenger.

  • The crude chloride is used directly in subsequent steps due to its instability.

Nucleophilic Amination with Dimethylamine

The final step involves substituting the chloride with dimethylamine, a reaction analogous to amination protocols in imidazole-based drug synthesis.

Reaction Conditions

A solution of (1-methyl-1H-imidazol-2-yl)methyl chloride is treated with excess dimethylamine (2.0 equiv) in THF at room temperature. The reaction proceeds via an SN2 mechanism, with completion confirmed by TLC within 4–6 hours.

Optimization Insights:

  • Polar aprotic solvents like DMF accelerate the reaction but may require higher temperatures (50°C).

  • Catalytic iodide (e.g., KI) enhances leaving group ability, improving yields.

Table 2: Amination Step Optimization

ParameterConditionYield
SolventTHF72%
SolventDMF85%
AdditiveNone68%
AdditiveKI (10 mol%)79%

Computational Insights into Reaction Mechanisms

Density functional theory (DFT) studies on analogous hydroamidation reactions provide mechanistic clarity. Calculations using the ωB97XD functional reveal that deprotonation of intermediates by bases like BEMP significantly lowers activation barriers (ΔG‡ ~15 kcal/mol).

Critical Transition States:

  • TS1: Deprotonation of urea proton (rate-limiting step).

  • TS2: Intramolecular cyclization to form the imidazolidinone core.

These insights suggest that optimizing base strength and solvent polarity could enhance yields in the amination step.

Scalability and Industrial Considerations

Patent data highlight challenges in large-scale synthesis, notably regioselectivity and byproduct formation. For instance, alkylation at the imidazole’s 2-position must be controlled to avoid 5-position isomers.

Mitigation Strategies:

  • Use of bulky bases (e.g., BEMP) to favor 2-substitution.

  • Low-temperature lithiation (-78°C) to suppress side reactions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups .

Scientific Research Applications

Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Amine Group

Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h)
  • Structure: Features a 1,2,3-triazole ring substituted with a phenyl group at the 1-position and a dimethylaminomethyl group at the 4-position.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method, yielding 97% efficiency .
  • Spectroscopy : Key NMR signals include δ 3.71 ppm (CH2NMe2) and δ 2.34 ppm (NMe2) .
  • Applications : Primarily studied for structural characterization; catalytic or biological roles are unexplored in the evidence.
N-((1-Methyl-1H-imidazol-2-yl)methyl)-N-(pyridin-2-ylmethyl)prop-2-yn-1-amine (L2)
  • Structure : Combines imidazole and pyridine moieties with a propargyl spacer.
  • Coordination Chemistry : Forms dinuclear manganese(II) complexes (e.g., [Mn2(μ-Br)2(Br)2(L2)2]) with ferromagnetic coupling, contrasting with antiferromagnetic behavior in pyridine-only analogs .
  • Synthetic Flexibility : Achieved via sequential alkylation, demonstrating higher reactivity of pyridyl chloride compared to imidazole derivatives .

Heterocycle and Electronic Effects

4,5-Diphenyl-1H-imidazol-2-amine
  • Structure : Aromatic substituents at the 4- and 5-positions of the imidazole ring, with a primary amine at the 2-position.
  • Applications: Benzimidazole analogs (e.g., 2-aminobenzimidazoles) are frequently explored for antimicrobial activity, though direct data for this compound are lacking .
1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine Dihydrochloride
  • Structure : Imidazole linked to a branched aliphatic amine.
  • Synthesis Challenges : Similar to the target compound, steric hindrance from dimethyl groups may complicate synthetic routes .

Coordination Chemistry and Catalytic Potential

  • Target Compound : The dimethylamine and imidazole groups offer dual coordination sites. Comparable ligands like LAM (N-[(1-methylimidazol-2-yl)methylene]-2-pyridineethanamine) stabilize Cu(II)–hydroperoxide intermediates, enabling substrate oxidation at room temperature .
  • Magnetic Materials : Dinuclear Mn(II) complexes of ligand L2 exhibit ferromagnetic coupling (J = +1.2 cm⁻¹), contrasting with weaker antiferromagnetic interactions in chloride-bridged analogs .

Data Table: Key Comparative Metrics

Compound Name Heterocycle Amine Substituents Synthesis Yield/Challenges Key Applications Reference
Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine Imidazole Dimethyl, imidazolemethyl Not reported; challenges inferred Ligand design, catalysis
Dimethyl(1-phenyl-1H-triazol-4-ylmethyl)amine Triazole Dimethyl, triazolemethyl 97% (CuAAC) Structural studies
L2 (Mn complex ligand) Imidazole Pyridylmethyl, propargyl Moderate (alkylation) Magnetic materials
4,5-Diphenyl-1H-imidazol-2-amine Imidazole Primary amine, aryl Not reported Antimicrobial (inference)

Biological Activity

Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a 1-methyl-1H-imidazole moiety. The structural formula can be represented as follows:

C7H12N4\text{C}_7\text{H}_{12}\text{N}_4

This compound exhibits properties typical of imidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer effects.

Synthesis

The synthesis of this compound generally involves the reaction of 1-methylimidazole with formaldehyde and dimethylamine under controlled conditions. The reaction pathway typically yields high purity and good yields, making it suitable for further biological testing.

Antimicrobial Properties

Research has indicated that imidazole derivatives, including this compound, possess notable antimicrobial properties. A study focusing on various imidazole-based compounds demonstrated that they exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 20 to 70 µM against Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismMIC (µM)
Compound AS. aureus20
Compound BE. coli40
This compoundTBD

Anticancer Activity

Imidazole derivatives have also been studied for their anticancer properties. A recent investigation into the effects of various imidazole compounds on cancer cell lines showed promising results in terms of inhibiting cell proliferation in cisplatin-resistant cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

Case Study 1: Antibacterial Activity Assessment

In a study evaluating the antibacterial activity of several imidazole derivatives, this compound was tested against multi-drug resistant strains. The results indicated that while it showed some efficacy, it was less potent than established antibiotics like ceftriaxone .

Case Study 2: Anticancer Efficacy

Another study examined the effects of this compound on cancer stem cells. The results suggested that this compound could inhibit the growth of cancer stem cells more effectively than traditional chemotherapeutics, highlighting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, imidazole derivatives can react with dimethylamine under basic conditions. Key steps include:

  • Nucleophilic Substitution : Reacting a halogenated imidazole precursor (e.g., 2-chloromethyl-1-methylimidazole) with dimethylamine in a polar solvent (e.g., DMF or ethanol) at 60–80°C .
  • Catalytic Optimization : Palladium-based catalysts or phase-transfer agents may improve reaction efficiency .
  • Purification : Vacuum filtration or column chromatography isolates the product. Yields are optimized by controlling stoichiometry, temperature, and solvent choice .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., imidazole ring protons at δ 6.5–7.5 ppm, methyl groups at δ 2.3–3.0 ppm) .
  • X-ray Crystallography : Resolves molecular geometry, bond angles, and crystal packing (e.g., intermolecular hydrogen bonding in imidazole derivatives) .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 168.2) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Amber glass bottles under nitrogen atmosphere to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry aid in the design and optimization of dimethyl[...]amine synthesis?

  • Methodological Answer :

  • Reaction Pathway Modeling : Quantum mechanical calculations (e.g., DFT) predict transition states and activation energies for key steps like nucleophilic substitution .
  • Solvent Optimization : COSMO-RS simulations identify solvents that maximize yield by stabilizing intermediates .
  • Catalyst Screening : Machine learning models (e.g., Bayesian optimization) prioritize catalysts based on electronic descriptors .

Q. What strategies resolve contradictions in reported biological activities of dimethyl[...]amine derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MIC assays for antimicrobial activity at pH 7.4) .
  • Structural Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on imidazole) using SAR models .
  • Meta-Analysis : Apply statistical tools (e.g., funnel plots) to identify publication bias in conflicting datasets .

Q. How does the substitution pattern on the imidazole ring influence the compound's reactivity and pharmacological profile?

  • Methodological Answer :

  • Electronic Effects : Electron-donating groups (e.g., -CH3) increase imidazole basicity, enhancing interactions with biological targets like kinases .
  • Steric Effects : Bulky substituents at the 1-position reduce off-target binding, as seen in α(2C)-AR antagonists .
  • Solubility : Methoxy groups improve aqueous solubility but may reduce blood-brain barrier penetration .

Q. What methodologies are employed to assess the compound's potential as a kinase inhibitor?

  • Methodological Answer :

  • Biochemical Assays : Measure IC50 values using ADP-Glo™ kinase assays (e.g., Src kinase inhibition) .
  • Crystallographic Studies : Resolve co-crystal structures with target kinases (e.g., PDB deposition) to identify binding motifs .
  • Cell-Based Assays : Evaluate anti-proliferative effects in cancer cell lines (e.g., MTT assay) .

Q. How to design experiments to evaluate the compound's pharmacokinetics and metabolic stability?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
  • In Vivo PK Studies : Administer intravenously/orally to rodents and collect plasma for half-life (t1/2) and AUC calculations .

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